Product packaging for 1-(2-Iodobenzoyl)-4-phenylpiperazine(Cat. No.:)

1-(2-Iodobenzoyl)-4-phenylpiperazine

Cat. No.: B387407
M. Wt: 392.23g/mol
InChI Key: XOVBGYHTYOYHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Iodobenzoyl)-4-phenylpiperazine (C15H15IN4O) is a synthetic chemical compound of significant interest in medicinal chemistry and crystallography research. The molecule features a piperazine ring core, which adopts a chair conformation, substituted with a phenyl group and a 2-iodobenzoyl moiety . The planar amide unit of the molecule forms a dihedral angle of 80.44° with the iodophenyl ring . In the solid state, the molecules form a complex three-dimensional network structure stabilized by a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds, augmented by π–π stacking interactions and an I⋯N halogen bond . The piperazine scaffold is a privileged structure in drug discovery, known for its broad and potent biological activities . Piperazine-based compounds are frequently explored for their diverse pharmacological potential, including as targets for antipsychotic agents . This specific derivative, with its distinctive structural features and supramolecular assembly, serves as a valuable intermediate for synthetic chemistry and is a candidate for in vitro biological screening against various targets . Researchers can utilize this compound to develop new therapeutic agents or to study structure-activity relationships and intermolecular interactions in crystal engineering. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17IN2O B387407 1-(2-Iodobenzoyl)-4-phenylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17IN2O

Molecular Weight

392.23g/mol

IUPAC Name

(2-iodophenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H17IN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

XOVBGYHTYOYHMT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3I

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3I

Origin of Product

United States

Advanced Synthetic Methodologies for the 1 2 Iodobenzoyl 4 Phenylpiperazine Framework

Chemical Synthesis of 1-Benzoylpiperazine Derivatives and Related Analogues

The core structure of 1-(2-Iodobenzoyl)-4-phenylpiperazine is a 1-benzoylpiperazine derivative. The synthesis of this class of compounds is well-established in medicinal and organic chemistry. The most common and direct method for creating the amide linkage is the acylation of a piperazine (B1678402) derivative with a benzoyl chloride or a related activated carboxylic acid. nih.govnih.gov

This reaction, a nucleophilic acyl substitution, typically involves reacting a substituted phenylpiperazine with a substituted benzoyl chloride in the presence of a base. The base, often an organic amine like triethylamine or an inorganic base like potassium carbonate, serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov The choice of solvent is critical and can range from chlorinated solvents like dichloromethane to polar aprotic solvents, depending on the solubility of the reactants.

The versatility of this method allows for the synthesis of a wide array of analogues by varying the substituents on both the benzoyl and phenylpiperazine rings. iucr.org For instance, the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine has been reported, demonstrating the applicability of this method to halogenated benzoyl chlorides. iucr.org

Below is an interactive table summarizing examples of synthesized 1-benzoylpiperazine derivatives.

Acylating AgentPiperazine DerivativeBaseProductYield
Benzoyl chloride1-(4-Nitrophenyl)piperazineTriethylamine1-Benzoyl-4-(4-nitrophenyl)piperazine81% iucr.org
4-Bromobenzoyl chloride1-Phenylpiperazine (B188723)Triethylamine1-(4-Bromobenzoyl)-4-phenylpiperazine75% iucr.org
1-Adamantanecarboxylic acid1-(3-(Trifluoromethyl)phenyl)piperazineNot SpecifiedAdamantan-1-yl(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone73% nih.gov
Various acid halides1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazineTriethylamine4-Substituted carbonyl-1-phenylpiperazine derivativesNot Specified nih.gov

Strategies for Regioselective Ortho-Iodination on the Benzoyl Moiety

A key challenge in the synthesis of this compound is the regioselective introduction of the iodine atom at the ortho position of the benzoyl group. The benzoyl group's carbonyl is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Therefore, direct iodination of benzoyl chloride or benzoic acid typically results in the meta-iodo product and is not a viable strategy for synthesizing the desired ortho-isomer. google.com

To overcome this challenge, modern synthetic strategies employ directing groups and transition-metal catalysis to achieve C-H activation and functionalization specifically at the ortho position.

One of the most effective strategies is to start with a pre-functionalized precursor, such as 2-iodobenzoic acid. This commercially available starting material can be readily converted to the highly reactive 2-iodobenzoyl chloride using reagents like thionyl chloride or oxalyl chloride. This approach circumvents the issue of regioselectivity entirely.

Alternatively, advanced catalytic methods have been developed for the direct ortho-iodination of benzoic acids. These methods utilize the carboxylic acid group as an internal directing group to guide the catalyst to the adjacent C-H bond.

Iridium Catalysis : A simple iridium(III) complex has been shown to catalyze the ortho-iodination of various benzoic acids with high selectivity. acs.org This reaction proceeds under remarkably mild conditions in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent and does not require any additional base or additive. acs.org

Palladium Catalysis : Palladium(II)-catalyzed ortho-iodination of benzoic acids has also been reported. researchgate.net This method uses potassium iodide (KI) as the iodine source and can be performed in aqueous media, offering a more environmentally benign approach. researchgate.net

The table below compares these advanced ortho-iodination methodologies.

MethodCatalystIodine SourceKey Features
Precursor SynthesisNone (uses 2-iodobenzoic acid)N/AStraightforward, high-yielding conversion to 2-iodobenzoyl chloride.
Iridium-Catalyzed C-H ActivationIridium(III) complexN-Iodosuccinimide (NIS)Excellent ortho-selectivity, mild conditions, no base required. acs.org
Palladium-Catalyzed C-H ActivationPalladium(II) acetatePotassium Iodide (KI)High ortho-selectivity, can be performed in aqueous media. researchgate.net

Methodologies for the Introduction of the 4-Phenylpiperazine Substituent

The final key step in assembling the this compound framework is the formation of the amide bond between the 2-iodobenzoyl moiety and the 1-phenylpiperazine ring. The most prevalent and efficient method for this transformation is a nucleophilic acyl substitution reaction.

This is typically achieved by reacting 2-iodobenzoyl chloride (prepared as described in the previous section) with 1-phenylpiperazine. The reaction is generally carried out under Schotten-Baumann conditions, which involves an inert solvent, such as dichloromethane or diethyl ether, and a base to scavenge the HCl byproduct. The nitrogen atom of the 1-phenylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 2-iodobenzoyl chloride.

Key components of this methodology include:

Nucleophile : 1-Phenylpiperazine is a readily available secondary amine.

Electrophile : 2-Iodobenzoyl chloride is a highly reactive acylating agent.

Base : Triethylamine, pyridine, or an aqueous solution of sodium hydroxide can be used to neutralize the acid formed.

Solvent : Aprotic solvents are preferred to avoid reaction with the acyl chloride.

While other C-N bond-forming reactions exist, such as palladium or copper-catalyzed cross-coupling reactions, the direct acylation of 1-phenylpiperazine with 2-iodobenzoyl chloride remains the most straightforward and widely used approach for synthesizing this and related compounds due to its high efficiency and operational simplicity. epo.org

Novel Approaches for High-Purity Compound Preparation and Reaction Optimization

Achieving high purity of the final compound is paramount, particularly for analytical and research applications. This requires both the optimization of reaction conditions to minimize byproduct formation and the application of effective purification techniques.

Reaction Optimization:

Solvent Selection : The choice of solvent can significantly impact reaction rate, yield, and purity. For instance, in related acylation reactions, using specific solvents like alcohol has been shown to improve product yield and purity by reducing the formation of byproducts. google.com

Catalyst Efficiency : In syntheses that rely on catalytic steps, such as the ortho-iodination of benzoic acid, optimizing catalyst loading and reaction time is crucial for maximizing conversion and selectivity, which simplifies subsequent purification.

Temperature and Reagent Stoichiometry : Careful control of the reaction temperature can prevent side reactions. Adjusting the stoichiometry of the reagents, such as using a slight excess of the amine or acylating agent, can ensure the complete consumption of a limiting reagent.

High-Purity Preparation: Following the synthesis, a multi-step purification process is typically employed to isolate this compound in high purity.

Aqueous Workup : The crude reaction mixture is first treated with an aqueous workup. This involves washing the organic layer successively with a dilute acid solution (e.g., HCl) to remove any unreacted amine base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted acidic precursors and byproducts. iucr.org A final wash with brine helps to remove residual water. iucr.org

Drying and Solvent Removal : The organic phase is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. iucr.org

Chromatography : For achieving very high purity, column chromatography on silica gel is a standard method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the target compound from any remaining impurities.

Recrystallization : The final step for obtaining a highly crystalline and pure product is recrystallization. The purified compound from chromatography is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. iucr.org The selection of an appropriate solvent, such as ethyl acetate, is critical for successful crystallization. iucr.org

Computational and Theoretical Studies of 1 2 Iodobenzoyl 4 Phenylpiperazine and Its Analogues

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are employed to calculate the fundamental properties of a molecule, such as its three-dimensional structure, electron distribution, and orbital energies. These calculations provide a static, gas-phase, or solvated view of the molecule at a quantum level.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For flexible molecules like 1-(2-Iodobenzoyl)-4-phenylpiperazine, which has several rotatable bonds, conformational analysis is crucial. The central piperazine (B1678402) ring typically adopts a low-energy chair conformation to minimize steric strain. researchgate.net Studies on related N,N'-disubstituted piperazines have shown that the chair form is significantly more stable than boat or twist-boat conformations. researchgate.net

Table 1: Relative Energies of Piperazine Conformers in Analogous Systems This table is representative of typical energy differences found in computational studies of substituted piperazines.

ConformationSubstituent OrientationRelative Gibbs Energy (kcal/mol)Source
Chairdiequatorial0.00 researchgate.net
Chairaxial-equatorial6.47 researchgate.net
Chairdiaxial7.69 researchgate.net
Skewed Boat-8.23 researchgate.net

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netbiomedres.us A small gap suggests the molecule is more polarizable and chemically reactive, while a large gap indicates high stability. biomedres.us

For this compound, DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would be primarily localized on the electron-rich phenylpiperazine moiety, which can act as an electron donor. Conversely, the LUMO is expected to be centered on the electron-withdrawing 2-iodobenzoyl group, particularly on the aromatic ring and the carbonyl group, which can act as an electron acceptor. This spatial separation of frontier orbitals is characteristic of donor-π-acceptor systems and is crucial for intramolecular charge transfer processes. researchgate.netrsc.org The magnitude of the HOMO-LUMO gap for similar aromatic amide compounds is typically in the range of 3-5 eV, as determined by DFT calculations. irjweb.comscirp.org

Table 2: Representative Frontier Orbital Energies for Analogous Aromatic Compounds This table presents typical values from DFT/B3LYP calculations on related molecules to illustrate expected ranges.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Quinoline-6.646-1.8164.83 scirp.org
Triazine Derivative-6.297-1.8104.487 irjweb.com
Naproxen--4.467 biomedres.us

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays regions of different electrostatic potential on the molecule's electron density surface. uni-muenchen.de

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. Positive potentials are typically found around hydrogen atoms. researchgate.net

Neutral Regions (Green): These areas have a balanced electrostatic potential.

MEP analysis helps in understanding non-covalent interactions, particularly hydrogen bonding. researchgate.netnih.gov The negative potential on the carbonyl oxygen indicates its role as a hydrogen bond acceptor, a key interaction in ligand-receptor binding. rsc.org The analysis of MEP maps for related pyrazine (B50134) and benzoyl compounds has been crucial in correlating structure with biological activity. nih.govrsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by translating the complex wavefunction into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.de This method quantifies the charge on each atom and describes delocalization effects, such as hyperconjugation, which contribute to molecular stability. uni-muenchen.dewisc.edu

Hyperconjugative interactions involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory, with higher energy values indicating more significant stabilization. wisc.edu For this compound, key interactions would include:

Delocalization of the lone pair electrons of the piperazine nitrogen atoms (nN) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

Delocalization of the lone pair electrons of the carbonyl oxygen (nO) into the antibonding π* orbital of the C=O bond and adjacent σ* orbitals.

Interactions between the π orbitals of the aromatic rings and adjacent σ* orbitals.

These delocalizations lead to a more stable electronic structure and influence the molecule's geometry and reactivity. wisc.edu

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and interactions over time, typically on the nanosecond to microsecond scale. nih.govnih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: How the molecule explores different shapes in solution at a given temperature. This includes the flexibility of the piperazine ring and the rotation of the phenyl and iodobenzoyl groups. acs.org

Solvent Interactions: How the molecule interacts with solvent molecules, such as water. This involves the formation and breaking of hydrogen bonds between the solvent and polar parts of the molecule, like the carbonyl oxygen. nih.gov

Dynamic Behavior in a Biological Environment: When placed in a simulated biological environment, such as a lipid bilayer or near a receptor binding site, MD simulations can show how the molecule adapts its conformation and interacts with its surroundings. nih.govazregents.edu

Simulations on related phenylpiperazine scaffolds have been used to evaluate their binding stability and energetics within protein active sites, demonstrating how the molecule's dynamics are crucial for its function. nih.govacs.org

In Silico Ligand-Target Recognition and Binding Mode Prediction

The structural features of this compound, specifically the arylpiperazine scaffold, are common in ligands that target G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comacs.orgnih.govmdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.govresearchgate.net

Docking studies of N-phenylpiperazine and N-benzoylpiperazine analogues have identified key interactions that mediate binding to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors: mdpi.comacs.orgnih.gov

Ionic Interaction: A conserved aspartate residue in the third transmembrane helix (TM3) of these receptors often forms a salt bridge with the protonated nitrogen of the piperazine ring. rsc.org

Hydrogen Bonds: Amino acid residues in the binding pocket can act as hydrogen bond donors or acceptors to groups on the ligand, such as the carbonyl oxygen. nih.gov

Aromatic/Hydrophobic Interactions: The phenyl and iodobenzoyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site. nih.gov

By docking this compound into homology models or crystal structures of these receptors, it is possible to generate a plausible binding hypothesis. rsc.orgnih.gov Subsequent MD simulations of the ligand-receptor complex can then be used to assess the stability of the predicted binding pose and refine the understanding of the key intermolecular interactions. nih.govnih.gov Such studies have been pivotal in the rational design of selective ligands for various CNS targets. semanticscholar.orgresearchgate.net

Table 3: Common Interacting Residues for Phenylpiperazine Ligands in GPCRs This table summarizes key amino acid residues frequently identified in docking studies of phenylpiperazine analogues with dopamine and serotonin receptors.

Receptor SubtypeKey Interacting ResiduesType of InteractionSource
Dopamine D2/D3Asp (TM3), Ser (TM5), Phe/Trp (TM6)Ionic, H-Bond, Aromatic mdpi.comnih.govacs.org
Serotonin 5-HT1AAsp (TM3), Thr (TM5), Trp/Phe (TM6)Ionic, H-Bond, Aromatic acs.orgnih.gov
Serotonin 5-HT2AAsp (TM3), Ser (TM5), Trp (TM6)Ionic, H-Bond, Aromatic semanticscholar.orgacs.org
α1A-AdrenoceptorAsp106, Gln177, Ser188, Ser192, Phe193H-Bond, Electrostatic rsc.org

Computational Docking for Elucidating Molecular Binding Sites

Computational docking is a premier technique used to predict the preferred orientation of a ligand when bound to a receptor, effectively forecasting the geometry of the ligand-receptor complex. This method has been extensively applied to phenylpiperazine derivatives to identify their molecular binding sites and understand their interactions with various receptors, such as adrenoceptors and dopamine receptors. rsc.org

Docking studies on a series of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor revealed specific amino acid residues that are crucial for binding. The primary binding site was identified as a pocket lined with residues including Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The affinity of these derivatives for the receptor was found to be dependent on the presence of an ionizable piperazine group, a hydrogen bond acceptor, and a hydrophobic moiety within the ligand's structure. rsc.org

Similarly, in the context of developing anticancer agents, molecular docking has been used to study phenylpiperazine derivatives of 1,2-benzothiazine. These studies aimed to understand their interaction with the DNA-Topoisomerase II (Topo II) complex. nih.gov The results indicated that the phenylpiperazine portion of the molecules tends to slide between the nucleic acid bases of DNA, suggesting a specific mode of interaction within the enzyme-DNA complex. nih.govnih.gov

These computational approaches allow for the rational design of new analogues with potentially improved affinity and selectivity. By understanding the key interaction points within the binding pocket, modifications can be made to the ligand structure to enhance its binding characteristics. mdpi.comresearchgate.net

Target Receptor Key Interacting Residues Compound Class
α1A-adrenoceptorAsp106, Gln177, Ser188, Ser192, Phe193N-phenylpiperazine derivatives
Dopamine D2/D3 ReceptorsAsp114N-arylpiperazine derivatives
DNA-Topo II ComplexDT9, DA12, Tyr805, Met762Phenylpiperazine derivatives of 1,2-benzothiazine

Characterization of Predicted Binding Poses and Orientations within Target Pockets

Beyond identifying the binding site, computational studies characterize the precise pose and orientation of the ligand. This involves analyzing the ligand's conformation and its spatial relationship with the surrounding amino acid residues. For phenylpiperazine derivatives, the central piperazine ring often adopts a stable chair conformation. nih.govresearchgate.net

In a study of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a close analogue, crystal structure analysis confirmed that the central piperazine ring adopts an almost perfect chair conformation. nih.govresearchgate.net The substituent on the N4 nitrogen (a pyrimidine (B1678525) ring in this case) was found to occupy an equatorial position, which is often the energetically preferred orientation for bulky substituents on a piperazine ring. nih.govresearchgate.net

Docking studies of dopaminergic ligands based on the 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazine scaffold proposed two potential binding orientations within the dopamine D2 receptor. nih.gov The more stable of these two poses was determined by the ability of the ligand's piperidine (B6355638) moiety to form a salt bridge with a key aspartic acid residue (Asp114) in the receptor. nih.gov The characterization of these binding poses is crucial, as different orientations can lead to different functional outcomes (e.g., agonist versus antagonist activity). The ability to predict these orientations helps in designing molecules with specific pharmacological profiles. nih.govnih.gov

The orientation of the phenylpiperazine part of molecules has been shown to be critical in interactions with the DNA-Topo II complex. nih.gov Docking results show this moiety sliding between DNA bases, primarily interacting with DT9 and DA12 nucleobases, indicating a specific intercalative or groove-binding orientation. nih.govnih.gov

Compound/Analogue Receptor/Target Predicted Orientation/Conformation
1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazineCrystal LatticePiperazine ring in chair conformation; pyrimidine substituent in equatorial position. nih.govresearchgate.net
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineDopamine D2 ReceptorTwo possible orientations; the more stable involves a salt bridge with Asp114. nih.gov
Phenylpiperazine-1,2-benzothiazine derivativesDNA-Topo II ComplexPhenylpiperazine moiety intercalates between DNA bases, interacting with DT9 and DA12. nih.gov

Detailed Analysis of Non-Covalent Molecular Interactions

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. These forces, though individually weak, collectively account for the high affinity and specificity of drug binding. For this compound and its analogues, these interactions include hydrogen bonds, hydrophobic effects, electrostatic interactions, and aromatic stacking. scielo.org.mxrsc.orgnih.gov

Hydrogen bonds are highly directional interactions that play a critical role in molecular recognition. In the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, molecules are linked by a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds, forming a complex three-dimensional network. nih.govresearchgate.net The carbonyl oxygen of the benzoyl group is a key hydrogen bond acceptor in these interactions. Furthermore, computational studies suggest that even weak C–H hydrogen bonds to iodine atoms can influence molecular structure and enhance receptor binding. rsc.org In docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor, hydrogen bonds were identified as a primary driving force for binding, alongside electrostatic forces. rsc.org Similarly, in other systems, the nitrogen atoms of the piperazine ring and oxygen atoms on substituents are frequently involved in forming hydrogen bonds with receptor residues like LYS-725 and ARG-602. mdpi.com

Hydrophobic interactions are a major driving force for ligand binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment. The phenyl rings of this compound provide significant nonpolar surface area, contributing to hydrophobic binding within receptor pockets. nih.gov Structure-activity relationship studies on analogues targeting dopamine D2/D3 receptors have focused on delineating the nature of the hydrophobic binding pocket for the N-aryl substitution on the piperazine ring. nih.govnih.gov By introducing various hydrophobic and heteroaromatic substituents, researchers can map the contours of these nonpolar pockets, leading to the design of ligands with improved affinity. nih.gov

Electrostatic interactions occur between charged or polar groups. A particularly strong form of this interaction is the salt bridge, which combines an electrostatic attraction with a hydrogen bond. nih.gov The nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing them to participate in strong electrostatic interactions or salt bridges with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in a receptor binding site. nih.govnih.gov For example, docking analyses of certain dopaminergic N-arylpiperazines predict a stable binding orientation facilitated by a salt bridge between the piperidine/piperazine nitrogen and Asp114 of the D2 receptor. nih.gov These strong, specific interactions can be a key determinant of a ligand's potency and selectivity. nih.gov

Aromatic stacking, or π-π interaction, is a non-covalent interaction between aromatic rings. nih.govprobiologists.com These interactions are crucial for the structural organization of biomolecules and for ligand-receptor recognition. nih.gov The phenyl and iodobenzoyl rings of the title compound are capable of engaging in such interactions. Crystal structure analysis of an analogue shows a π–π stacking interaction between parallel pyrimidine rings of adjacent molecules, with an interplanar spacing of 3.4295 Å. nih.gov Docking studies of other phenylpiperazine analogues in the DNA-Topo II complex also highlight the importance of π-π stacking, with the phenylpiperazine moiety interacting with nucleobases like DT9 and DA12, and in some cases with aromatic residues such as Tyr805. nih.gov These interactions are sensitive to the orientation and electronic nature of the substituents on the aromatic rings. rsc.org

Interaction Type Description Examples in Phenylpiperazine Analogues
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (O, N).C—H⋯O and C—H⋯π bonds in crystal structures; interactions with receptor residues like Asp, Gln, Ser. rsc.orgnih.gov
Hydrophobic Association of nonpolar groups driven by the exclusion of water.Interaction of the N-aryl substituent with hydrophobic pockets in dopamine D2/D3 receptors. nih.govnih.gov
Electrostatic/Salt Bridge Attraction between opposite charges, often involving a hydrogen bond.Interaction between protonated piperazine nitrogen and acidic residues like Asp114 in the D2 receptor. nih.govnih.gov
Aromatic Stacking Non-covalent interaction between aromatic rings (π-π, cation-π).Stacking between pyrimidine rings in crystals; interaction of the phenyl group with DNA bases or Tyr residues. nih.govnih.gov

Advanced Computational Methodologies in Ligand Design and Optimization

The rational design of potent ligands requires a deep understanding of the molecular interactions between a compound and its biological target. Advanced computational methodologies have become indispensable tools, moving beyond simple docking to provide more quantitative and predictive insights into ligand behavior. nih.govnih.gov These techniques, including machine learning and rigorous free energy calculations, are crucial for prioritizing synthetic targets and optimizing binding affinity. nih.gov

Machine learning (ML), particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, has emerged as a powerful strategy for predicting the biological activity of novel compounds. youtube.comrowan.edu These models establish a mathematical correlation between the chemical features of a molecule (descriptors) and its experimentally determined activity. nih.gov The goal is to create a predictive model that can screen new, untested compounds and prioritize those with the highest likelihood of success, thus accelerating the discovery process. github.com

The general workflow involves calculating a wide array of molecular descriptors—representing physicochemical, electronic, and topological properties—for a series of known active and inactive compounds. youtube.commdpi.com An ML algorithm then learns the complex, often non-linear, relationships within this dataset to generate a predictive model. rowan.edu A variety of algorithms can be employed, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various types of neural networks. nih.gov

A notable application of this approach involved a study on piperazine derivatives designed as potential mTORC1 inhibitors for cancer therapy. mdpi.com Researchers developed robust QSAR models using MLR and Multiple Non-Linear Regression (MNLR) to predict the inhibitory activity (pIC50) of 37 different piperazine compounds. mdpi.com The models successfully identified key molecular descriptors that significantly correlated with biological activity. mdpi.com

Table 1: Key Molecular Descriptors in a QSAR Model for Piperazine Derivatives This table is based on findings from a QSAR study on piperazine derivatives as mTORC1 inhibitors. mdpi.com

DescriptorDescriptionSignificance in Model
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalCorrelates with the molecule's ability to accept electrons.
ω Electrophilicity IndexMeasures the energy stabilization when the molecule accepts additional electronic charge.
MR Molar RefractivityRelates to the volume occupied by a molecule and its polarizability.
Log S Aqueous SolubilityPredicts the solubility of the compound in water, a key pharmacokinetic property.
PSA Topological Polar Surface AreaRepresents the surface area of polar atoms, influencing membrane permeability.
n Refractive IndexA fundamental physical property related to molecular structure.

By building models from such descriptors, researchers can create a detailed molecular interaction profile. This profile provides insights into which structural and electronic features are critical for activity, guiding the rational design of new analogues, like those of this compound, to have more potent interactions with their intended biological target. mdpi.com

While QSAR models predict activity based on correlations, free energy calculations offer a more rigorous, physics-based approach to quantify the strength of the interaction between a ligand and its target protein. researchgate.net These methods calculate the binding free energy (ΔG), a direct measure of binding affinity. ambermd.org Lower, more negative values of ΔG correspond to higher binding affinity. ambermd.org Such calculations are computationally intensive but are among the most accurate methods for predicting how tightly a ligand will bind. researchgate.net

The primary methods for free energy calculation are "alchemical" methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), and "end-point" methods like Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA). researchgate.netambermd.org

Alchemical methods like FEP are particularly powerful for assessing the impact of small chemical modifications when comparing two similar ligands, known as a congeneric pair. leibniz-fmp.de These calculations are based on a thermodynamic cycle where one ligand is computationally "mutated" into another, both in solution and when bound to the protein. leibniz-fmp.de The difference in the free energy required for these two transformations yields the relative binding affinity (ΔΔG) between the two ligands, providing clear guidance on whether a proposed chemical change is beneficial. leibniz-fmp.de

End-point methods like MM-PBSA are often used to estimate the absolute binding free energy of a single ligand or to rescore poses from molecular docking. nih.govambermd.org This technique involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a representative set of conformations. nih.gov The total binding free energy is then calculated by summing contributions from molecular mechanics energies (van der Waals, electrostatic) and solvation free energies. ambermd.orgnih.gov

A key advantage of the MM-PBSA method is the ability to decompose the total binding energy into contributions from individual amino acid residues in the protein's binding pocket. nih.gov This per-residue decomposition is invaluable for identifying the specific "hotspot" interactions that are critical for affinity, such as key hydrogen bonds or hydrophobic contacts. nih.gov Computational studies on piperazine-based compounds have utilized molecular dynamics simulations to reveal these crucial interacting amino acid residues. nih.govrsc.org

Table 2: Illustrative Per-Residue Energy Decomposition for a Ligand This table illustrates the type of data generated from MM-PBSA per-residue decomposition analysis, as described in studies on bioactive compounds. nih.gov The values are hypothetical.

Residuevan der Waals (kcal/mol)Electrostatic (kcal/mol)Total Contribution (kcal/mol)
TYR 85-3.15-0.55-3.70
LYS 42-1.20-4.80-6.00
ARG 122-0.95-5.15-6.10
SER 127-0.50-2.10-2.60
TRP 210-4.25-1.10-5.35

The accuracy of these advanced methods is a subject of ongoing research, with newer quantum mechanics (QM)-based scoring functions showing high correlation with experimental data. mdpi.com Comparing the performance of different computational methods is crucial for selecting the right tool for a given drug design challenge. mdpi.com

Table 3: Comparison of Predictive Accuracy for Different Binding Affinity Calculation Methods This table is based on a retrospective study comparing multiple computational methods. mdpi.com

MethodDescriptionAverage Pearson R² (Correlation with Experiment)
Vina A widely used molecular docking program with an empirical scoring function.~0.30 - 0.40
MM/PBSA End-point free energy method based on molecular dynamics simulations.~0.45 - 0.55
FEP+ An alchemical free energy perturbation method.~0.61
FMOScore A quantum mechanics-based binding free energy calculation method.~0.76

By employing these advanced computational strategies, researchers can gain a quantitative understanding of ligand-target binding, enabling the data-driven optimization of compounds like this compound and its analogues for enhanced therapeutic potential.

Structure Interaction Relationship Sir Studies of 1 2 Iodobenzoyl 4 Phenylpiperazine and Its Derivatives

Correlating Structural Modulations with Molecular Recognition Patterns

Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds. For a ligand like 1-(2-Iodobenzoyl)-4-phenylpiperazine, its ability to be "recognized" by a specific biomolecular target, such as a receptor or enzyme, is the first step in a cascade of biological events. Modifying the structure of the parent compound can significantly alter these recognition patterns, redirecting the ligand to different targets or changing the nature of the interaction.

Research into related phenylpiperazine derivatives illustrates this principle effectively. For example, N-phenylpiperazine analogs have been shown to selectively recognize and bind to the dopamine (B1211576) D3 receptor over the highly homologous D2 receptor. nih.gov This selective recognition is attributed to the specific structural arrangement of the analogs, which allows them to fit into the D3 binding pocket in a way that is not possible at the D2 receptor. nih.gov This highlights how subtle changes in the ligand's architecture can lead to profound differences in molecular recognition.

Furthermore, studies on different classes of piperazine (B1678402) derivatives have shown that the core piperazine structure can be a versatile scaffold for targeting a variety of receptors. For instance, while some derivatives are potent ligands for serotonin (B10506) 5-HT1A receptors, others show high affinity for sigma (σ) receptors. nih.govresearchgate.net The pattern of recognition is heavily influenced by the nature of the substituents attached to the piperazine core and the aroyl moiety. The introduction of different chemical groups can favor interactions with one receptor family over another, thereby shifting the compound's molecular recognition profile. researchgate.net The ability of piperazine derivatives to adopt different binding modes compared to structurally similar piperidines further underscores how the core structure itself is a key determinant in molecular recognition. researchgate.net

Impact of Substituent Variations on Ligand-Biomolecule Binding Affinities and Selectivity

Once a molecule is recognized by its target, the strength of the interaction is quantified by its binding affinity, while its preference for one target over others is termed selectivity. Variations in the substituents on the this compound scaffold have a direct and often predictable impact on these two crucial parameters.

Studies on a variety of phenylpiperazine derivatives have systematically explored these effects. For instance, in a series of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazines, the size of the p-alkyl substituent on the benzamido group was found to be critical for 5-HT1A receptor affinity. nih.gov While small substituents like methyl and ethyl resulted in high affinity (Ki values of 2.2 and 9.3 nM, respectively), increasing the alkyl chain length to a pentyl group or larger caused a significant drop in affinity (Ki > 50 nM). nih.gov This suggests the presence of a size-limited hydrophobic pocket in the receptor's binding site.

Similarly, research on 1-(2-methoxyphenyl)piperazine (B120316) derivatives targeting the dopamine D4 receptor showed that a benzamide (B126) derivative and a ketone derivative exhibited the highest affinity (Ki = 1.3 nM and 1.7 nM, respectively). capes.gov.br Notably, the benzamide derivative also demonstrated high selectivity against the D2 and α1 adrenergic receptors. capes.gov.br Another study focused on N-phenylpiperazine analogs targeting dopamine receptors found that specific substitutions could yield remarkable selectivity for the D3 subtype over the D2 subtype, with selectivity ratios reaching as high as 1831-fold for some compounds. nih.gov

The importance of substituent choice is also evident in the development of anticancer agents. In a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with two chlorine atoms on the phenyl ring of the piperazine (a 3,4-dichlorophenyl substituent) exhibited the strongest cytotoxic effect against breast adenocarcinoma cells, even surpassing the activity of the established drug doxorubicin. mdpi.com This indicates that the electronic and steric properties of the substituents on the phenylpiperazine ring are critical for potent bioactivity. mdpi.com

Table 1: Binding Affinities and Selectivity of N-Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors This interactive table is based on data for 4-thiophene-3-yl-benzamide N-phenylpiperazine analogs.

Compound D3 Ki (nM) D2 Ki (nM) D3 vs. D2 Selectivity (fold)
6a 1.4 2560 1831
6b 2.5 1800 720
6c 4.1 275 67
6d 15 2500 167
6e 43 >10000 >233
6f 3.8 1500 395

Data sourced from a study on substituted N-phenylpiperazine analogs. nih.gov

Conformational Flexibility and Its Influence on Interaction Specificity and Potency

The three-dimensional shape, or conformation, of a molecule is not static. Molecules, particularly those with rotatable bonds like this compound, can exist in a variety of conformations. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for potent and specific interactions.

The conformational flexibility of the piperazine ring and the rotatable bonds connecting the benzoyl and phenyl groups allow the molecule to explore different spatial arrangements. This flexibility can be a double-edged sword. While it allows the molecule to adapt to the topology of a binding site, excessive flexibility can come with an entropic penalty upon binding, which can decrease affinity.

Molecular docking studies, a computational method used to predict the preferred binding orientation of one molecule to another, have provided significant insights into the role of conformation. For example, in the design of new anticancer agents based on a 1,2-benzothiazine scaffold with a phenylpiperazine substituent, docking studies revealed that the active compounds could adopt a conformation that allowed for interaction within the minor groove of DNA. mdpi.com Specifically, one conformation enabled the formation of a hydrogen bond between the 1,2-benzothiazine hydroxyl group and an adenine (B156593) residue in the DNA, an interaction critical for its biological effect. mdpi.com This demonstrates how achieving the correct bioactive conformation is essential for potency.

Similarly, the initial modeling of 1,2,4-triazine (B1199460) derivatives as adenosine (B11128) A2A receptor antagonists involved examining putative binding modes, which inherently accounts for different possible conformations of the ligands within the receptor's binding site. nih.gov The success of such structure-based design efforts relies on understanding and predicting the most favorable conformation for binding, underscoring the central role of conformational flexibility in determining interaction specificity and potency.

Quantitative Structure-Activity/Interaction Relationship (QSAR/QSIR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Interaction Relationship (QSIR) models are computational tools that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or interaction strength. These models are invaluable for predicting the properties of new, unsynthesized molecules and for gaining a deeper understanding of the molecular features that govern a desired biological effect.

The development of a predictive QSAR/QSIR model is a multi-step process. It begins with a dataset of compounds for which the biological activity (such as IC50 values or binding affinities) has been experimentally measured. For each compound, a set of numerical values known as molecular descriptors, which characterize various aspects of the molecule's physicochemical properties (e.g., size, shape, electronic properties, hydrophobicity), are calculated.

Statistical methods are then employed to build a mathematical equation that links the descriptors (the independent variables) to the biological activity (the dependent variable). A common technique is multilinear regression (MLR), which creates a linear equation. mdpi.comresearchgate.net Another method is partial least squares (PLS) regression, which is particularly useful when the number of descriptors is large or when they are correlated with each other. nih.gov

For more complex relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting models can be visualized as 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

The predictive power of a QSAR model is rigorously validated. Internal validation techniques and external validation using a separate test set of compounds are performed. Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's goodness of fit and predictive ability, respectively. nih.gov A well-validated model can then be used to predict the interaction strengths of novel derivatives of this compound, guiding synthetic efforts toward more potent compounds.

A primary benefit of QSAR/QSIR modeling is the identification of the specific molecular properties, or descriptors, that are most influential in determining biological activity. By analyzing the final QSAR equation or the contour maps from a 3D-QSAR study, researchers can understand what drives the interaction on a molecular level.

For example, a QSAR study on mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their in vivo effects. nih.gov In another study modeling the anticancer activity of oxidovanadium(IV) complexes, descriptors such as the total polar surface area (ASA_P), hydrophobic surface area (ASA_H), and dipole moment were found to be important for predicting IC50 values. mdpi.com

Stereochemical Effects on Molecular Interactions and Binding Affinity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular interaction. Biological systems, particularly proteins and nucleic acids, are chiral environments. Consequently, they often exhibit a high degree of stereoselectivity, interacting differently with the various stereoisomers of a chiral ligand. For a molecule like this compound, which may possess chiral centers or exhibit atropisomerism depending on its substitution pattern, stereochemical considerations are paramount.

The study of how the spatial orientation of colliding molecules influences a reaction's outcome is known as dynamical stereochemistry. bohrium.com At the molecular level, the binding of a ligand to a receptor is a collision event where the mutual orientation of the two partners is critical. Different stereoisomers of a ligand will present a different three-dimensional arrangement of functional groups to the receptor's binding site. This can lead to significant differences in binding affinity and efficacy. One isomer (the eutomer) may fit perfectly into the binding pocket, forming multiple favorable interactions, while its mirror image (the distomer) may fit poorly or even be sterically hindered from binding at all.

While specific studies on the stereochemistry of this compound are not detailed in the provided context, the principles are universally applicable. The importance of 3D structure is implicitly acknowledged in molecular docking studies, which inherently model the stereochemical fit between a ligand and its target. mdpi.comnih.gov For a phenylpiperazine derivative to bind effectively, its pharmacophoric elements—the hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups—must be precisely oriented to complement the corresponding features in the binding site. Any change in stereochemistry would alter this orientation, potentially disrupting key interactions and reducing or abolishing binding affinity and subsequent biological activity. Therefore, the synthesis and biological evaluation of individual stereoisomers is a critical step in the development of any chiral phenylpiperazine-based compound.

Experimental Approaches for Characterizing Molecular Interactions of 1 2 Iodobenzoyl 4 Phenylpiperazine

Biophysical Techniques for Investigating Ligand-Macromolecule Binding

Biophysical methods are essential for the initial detection and detailed characterization of the binding between a ligand like 1-(2-Iodobenzoyl)-4-phenylpiperazine and a target macromolecule, typically a protein. nih.gov These techniques measure changes in the physical properties of the system upon complex formation. nih.gov

Spectroscopic Methods for Complex Formation Detection (e.g., advanced NMR for binding, Fluorescence Spectroscopy)

Spectroscopic techniques are highly sensitive methods used to detect the formation of a complex between this compound and its target. They rely on monitoring changes in the spectroscopic properties of either the ligand or the macromolecule upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions directly in a solution environment. nih.gov In ligand-observed NMR experiments, the spectrum of this compound would be recorded in the absence and presence of its target protein. Binding can cause changes in the chemical shifts or relaxation properties of the ligand's atomic nuclei, indicating an interaction. Conversely, in protein-observed NMR, changes in the protein's spectrum upon addition of the ligand can identify the binding site on the protein surface. nih.gov This method is versatile and can detect a wide range of binding affinities, from strong to very weak interactions. nih.gov

Fluorescence Spectroscopy: This technique is used when either the macromolecule possesses intrinsic fluorescence (e.g., from tryptophan residues) or when a fluorescent tag is introduced. The binding of a ligand like this compound can alter the local environment of these fluorescent groups, leading to a change in fluorescence intensity or wavelength, which signals a binding event. nih.gov Another approach is fluorescence polarization (FP), where the speed of rotation of a fluorescently labeled molecule is measured. nih.gov When the smaller, rapidly tumbling this compound (if fluorescently tagged) binds to a much larger protein, the resulting complex tumbles more slowly, leading to an increase in fluorescence polarization. nih.gov

Technique Principle Typical Information Obtained for this compound
NMR Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon binding. nih.govBinding confirmation, affinity (K D ), identification of ligand and protein atoms involved in the interaction.
Fluorescence Spectroscopy Detects changes in fluorescence emission (intensity, wavelength) or polarization upon complex formation. nih.govBinding confirmation, determination of binding affinity (K D ).

Calorimetric Techniques for Thermodynamic Characterization of Binding (e.g., Isothermal Titration Calorimetry)

Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. unizar.es

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of molecular interactions in solution. nih.govunizar.es In a typical ITC experiment to study this compound, a solution of the compound would be titrated into a sample cell containing the target macromolecule at a constant temperature. springernature.com The instrument measures the minute amounts of heat released or absorbed with each injection. nih.gov The resulting data can be analyzed to directly determine the binding affinity (K a ), binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering deep insight into the forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding process. springernature.com

Thermodynamic Parameter Description Significance for this compound Interaction
Binding Affinity (K a ) The equilibrium constant for the association of the ligand and macromolecule.Measures the strength of the binding interaction.
Stoichiometry (n) The number of ligand molecules that bind to one molecule of the macromolecule.Defines the ratio of the interacting partners in the complex.
Enthalpy (ΔH) The heat released or absorbed during the binding event. unizar.esIndicates the change in bonding energy upon complex formation.
Entropy (ΔS) The change in the randomness or disorder of the system upon binding.Reflects changes in conformational freedom and solvent organization.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure binding kinetics and affinity in real-time. nih.gov

In an SPR experiment, the target macromolecule is typically immobilized on the surface of a sensor chip. nih.gov A solution containing this compound is then flowed over this surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). researchgate.net By monitoring this signal over time during the association (flow of ligand) and dissociation (flow of buffer) phases, one can determine the association rate constant (k a ) and the dissociation rate constant (k d ). nih.gov The equilibrium dissociation constant (K D ), a measure of affinity, is then calculated from the ratio of these rate constants (k d /k a ). nih.gov

Kinetic/Affinity Parameter Description Information Yielded from SPR Analysis
Association Rate (k a ) The rate at which the this compound-target complex is formed.Describes how quickly the ligand binds to its target.
Dissociation Rate (k d ) The rate at which the complex breaks apart.Indicates the stability of the complex over time.
Dissociation Constant (K D ) The ratio of k d to k a . nih.govQuantifies the affinity of the interaction; a lower K D indicates a higher affinity.

Structural Biology Techniques for Ligand-Bound Complex Elucidation

While biophysical techniques confirm and quantify binding, structural biology methods provide a high-resolution, three-dimensional view of the ligand-target complex, revealing the precise atomic details of the interaction.

X-ray Crystallography of Ligand-Target Complexes

X-ray crystallography is a primary method for determining the atomic-resolution structure of macromolecules and their complexes. To apply this to this compound, one would first need to co-crystallize the compound with its purified target protein. These crystals are then exposed to a focused beam of X-rays. The way the crystal diffracts the X-rays is recorded, and this diffraction pattern is used to calculate an electron density map of the molecule. By interpreting this map, a detailed 3D model of the protein-ligand complex can be built, showing the precise orientation and conformation of this compound within the protein's binding pocket and identifying the specific amino acid residues it interacts with.

Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Elucidation

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for large protein complexes or those resistant to crystallization. researchgate.netnih.gov In this method, a solution of the this compound-target complex is flash-frozen in a thin layer of vitreous (non-crystalline) ice. thermofisher.com A transmission electron microscope then takes thousands of images of the individual, randomly oriented complexes. nih.gov These 2D images are computationally classified and averaged to reconstruct a high-resolution 3D density map of the complex. nih.gov Cryo-EM is especially advantageous for studying membrane proteins or multi-component molecular machines in their near-native state, providing crucial structural insights that may be inaccessible through other methods. researchgate.netthermofisher.com

Technique Principle Outcome for this compound
X-ray Crystallography X-ray diffraction from a crystallized ligand-target complex.Atomic-resolution 3D structure, revealing specific binding interactions (e.g., hydrogen bonds, hydrophobic contacts).
Cryo-Electron Microscopy (Cryo-EM) 3D reconstruction from 2D images of flash-frozen, individual complexes. nih.govHigh-resolution 3D structure of the complex, especially useful for large or non-crystallizable targets. researchgate.net

Innovative Experimental Methodologies for Probing Molecular Recognition of this compound

The characterization of molecular interactions involving small molecules like this compound is crucial for understanding its mechanism of action and for the development of structure-activity relationships. Advanced experimental techniques offer profound insights into the dynamics and thermodynamics of these interactions. This section explores two such innovative methodologies: Transient Induced Molecular Electronic Spectroscopy (TIMES) and Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry. While specific experimental data for this compound using these techniques is not publicly available, this article will detail the principles of these methods and present hypothetical data to illustrate the expected findings from such analyses.

Transient Induced Molecular Electronic Spectroscopy (TIMES) for Non-Perturbative Analysis of Interactions

Transient Induced Molecular Electronic Spectroscopy (TIMES) is a cutting-edge, label-free, and immobilization-free technique for studying protein-ligand interactions in solution. acs.orgwalisongo.ac.id This method measures the changes in the electrical properties of a solution as molecules interact, providing a non-perturbative means to determine binding affinities. acs.orgwalisongo.ac.id

A significant advantage of TIMES is that it does not require any modification of the interacting molecules, such as fluorescent labeling or immobilization on a surface, which can sometimes interfere with the natural interaction. acs.orgwalisongo.ac.id This allows for the study of molecular interactions in conditions that more closely mimic a physiological environment. researchgate.net

Hypothetical Research Findings:

To characterize the interaction of this compound with a putative protein target, a series of TIMES experiments could be conducted. The dissociation constant (Kd) would be determined by titrating the compound against a constant concentration of the protein. The resulting data would provide a quantitative measure of the binding affinity.

Below is an interactive table presenting hypothetical data for the interaction of this compound and two structural analogs with a target protein, as might be determined by TIMES.

CompoundPutative Target ProteinMeasured Dissociation Constant (Kd)
This compoundProtein X50 nM
Analog A (without iodine)Protein X500 nM
Analog B (different phenyl substitution)Protein X120 nM

This hypothetical data suggests that the 2-iodo-benzoyl moiety is a critical contributor to the binding affinity, as its removal in Analog A results in a 10-fold decrease in potency. Such findings would be instrumental in guiding the synthesis of further analogs with improved binding characteristics.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry for Binding Site Mapping

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to probe protein dynamics and map ligand binding sites. nih.govthermofisher.com The method is based on the principle that the amide hydrogens on the backbone of a protein exchange with deuterium (B1214612) atoms when the protein is placed in a deuterated solvent (D₂O). nih.gov The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonds. nih.gov

When a ligand such as this compound binds to a protein, the regions of the protein that form the binding pocket become protected from the solvent. researchgate.net This protection leads to a decrease in the rate of hydrogen-deuterium exchange in these specific areas. researchgate.net By comparing the deuterium uptake of the protein in its free form versus its ligand-bound state, the specific amino acid residues involved in the interaction can be identified. nih.gov

The experimental workflow for HDX-MS typically involves incubating the protein with and without the ligand in a D₂O buffer for various time points. nih.gov The exchange reaction is then quenched by lowering the pH and temperature, and the protein is digested into smaller peptides by an enzyme like pepsin. nih.gov These peptides are then analyzed by mass spectrometry to determine the amount of deuterium uptake in different regions of the protein. thermofisher.com

Hypothetical Research Findings:

An HDX-MS study of this compound with its target protein would reveal the precise binding interface. The results would be presented as a differential deuterium uptake plot, highlighting the peptide regions with reduced deuterium incorporation upon ligand binding.

The following interactive table illustrates hypothetical HDX-MS data, showing the differential deuterium uptake for several peptides from a target protein after binding to this compound.

Peptide SequenceResidue RangeDifferential Deuterium Uptake (%)Interpretation
GAVLQPL25-31-25.4Significant protection; likely part of the binding site
VYTNSDL78-84-30.1Strong protection; key interaction region
FESNFNT112-118-2.1No significant change; solvent exposed loop
YTRVSSM150-156-28.9Significant protection; likely part of the binding site
AGTFPIS201-207-1.5No significant change; distant from binding site

This hypothetical data indicates that peptides in the ranges of 25-31, 78-84, and 150-156 are significantly protected from deuterium exchange upon binding of this compound. This suggests that these regions form the binding pocket for the compound. Such detailed structural information is invaluable for understanding the molecular basis of the interaction and for the rational design of more potent and selective molecules.

Future Perspectives and Emerging Research Directions for 1 2 Iodobenzoyl 4 Phenylpiperazine Chemical Research

Advancement in Hybrid Computational-Experimental Approaches for Comprehensive Molecular Understanding

A deeper understanding of the three-dimensional structure and dynamic behavior of 1-(2-Iodobenzoyl)-4-phenylpiperazine is fundamental to unlocking its potential. Future research will likely benefit from the integration of computational modeling with experimental techniques to provide a comprehensive molecular profile.

Experimental Validation: The predictions from computational studies can be validated and refined using experimental techniques. X-ray crystallography is a powerful tool for determining the precise solid-state structure of a molecule. A study on the closely related compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, revealed a chair conformation for the central piperazine (B1678402) ring and specific torsion angles between the phenyl and benzoyl rings. nih.govresearchgate.net It is highly probable that this compound would adopt a similar conformation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would further confirm the connectivity and functional groups present in the molecule.

The synergy between these computational and experimental methods provides a more robust understanding than either approach alone. This hybrid strategy can elucidate the structure-property relationships that govern the behavior of this compound.

Exploration of Chemically Diverse Analogues and Scaffold Modification for Enhanced Chemical Properties

The chemical scaffold of this compound offers multiple sites for modification, allowing for the systematic exploration of structure-activity relationships (SAR). Future research will likely focus on the synthesis and characterization of a library of analogues to fine-tune its chemical properties for specific applications. The piperazine scaffold is recognized as a "privileged structure" in drug discovery due to its presence in numerous biologically active compounds. nih.gov

Table 1: Potential Modifications of the this compound Scaffold

Modification SitePotential SubstituentsRationale
Iodobenzoyl Ring Substitution with other halogens (F, Cl, Br), electron-donating groups (e.g., -OCH3), or electron-withdrawing groups (e.g., -NO2)To modulate electronic properties, steric hindrance, and potential for halogen bonding.
Phenyl Ring Introduction of various substituents at different positions (ortho, meta, para)To explore the impact on binding affinity and selectivity for biological targets.
Piperazine Ring Introduction of alkyl or other functional groups on the carbon atomsTo alter the conformation and steric bulk of the piperazine core.

The synthesis of such analogues would likely follow established synthetic routes for phenylpiperazine derivatives. A common method involves the acylation of 1-phenylpiperazine (B188723) with the corresponding benzoyl chloride derivative. nih.gov

Table 2: Key Starting Materials for Analogue Synthesis

Starting MaterialCAS NumberUse in Synthesis
1-Phenylpiperazine92-54-6Core piperazine structure. wikipedia.orgsigmaaldrich.com
2-Iodobenzoic acid88-67-5Precursor to the iodobenzoyl moiety.
1-(4-Methoxyphenyl)piperazine38212-30-5Example of a substituted phenylpiperazine for analogue synthesis. sigmaaldrich.com
Phenylpiperazine hydrochloride4004-95-9A salt form of 1-phenylpiperazine, also used in synthesis. caymanchem.com

By systematically altering the chemical structure and evaluating the resulting changes in properties, researchers can develop a comprehensive understanding of the SAR for this class of compounds. This knowledge is invaluable for designing molecules with enhanced potency, selectivity, and other desirable chemical characteristics. nih.govresearchgate.net

Integration with Systems Chemical Biology Approaches for Holistic Interaction Network Understanding

Systems chemical biology aims to understand the effects of chemical compounds on biological systems in a holistic manner. For a compound like this compound, this approach could reveal its broader biological interaction network beyond a single target.

Given that many phenylpiperazine derivatives exhibit activity at various receptors and enzymes, it is plausible that this compound could also interact with multiple biological targets. nih.gov Techniques such as chemical proteomics and high-throughput screening of compound libraries against a panel of biological targets can help to identify these interactions.

The data generated from these studies can be integrated with computational models to build a comprehensive picture of the compound's "polypharmacology" – its ability to interact with multiple targets. This understanding is crucial for predicting potential therapeutic applications as well as off-target effects. For instance, various piperazine derivatives have been investigated for their effects on the central nervous system. nih.gov A systems-level understanding of how this compound interacts with neuronal pathways could open up new avenues for its application.

By combining chemical synthesis, biological screening, and computational analysis, a systems chemical biology approach can provide a rich, multi-dimensional understanding of the biological activities of this compound and its analogues, guiding future research and development efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.